Sodium naphthionate

Description

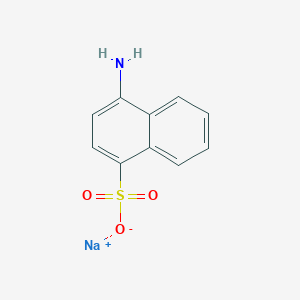

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

130-13-2 |

|---|---|

Molecular Formula |

C10H9NNaO3S |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

sodium;4-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14); |

InChI Key |

YVIYCJBOJWNEDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na] |

Other CAS No. |

130-13-2 |

Pictograms |

Irritant |

Related CAS |

84-86-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Naphthionate (CAS 130-13-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analysis, and toxicological data for Sodium 4-amino-1-naphthalenesulfonate, commonly known as Sodium Naphthionate.

Chemical and Physical Properties

This compound is the sodium salt of naphthionic acid. It is a key intermediate in the synthesis of various azo dyes and pigments.[1][2] Its chemical structure consists of a naphthalene (B1677914) core substituted with an amino group and a sulfonate group. The presence of the sulfonate group imparts water solubility to the molecule.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 130-13-2 | [3] |

| Molecular Formula | C₁₀H₈NNaO₃S | [4] |

| Molecular Weight | 245.23 g/mol | [4] |

| Appearance | White to light yellow or pink to greyish-purple crystalline powder. | [3] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Soluble in water. | [3] |

| Purity | Minimum 75% | [6] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the neutralization of naphthionic acid (4-amino-1-naphthalenesulfonic acid).

Experimental Protocol: Synthesis from Naphthionic Acid

This protocol is based on a general acid-base neutralization reaction.

Materials:

-

4-amino-1-naphthalenesulfonic acid

-

Sodium methoxide (B1231860) (NaOMe) solution (e.g., 5 M in methanol)[7]

-

Methanol (MeOH)[7]

-

Toluene[8]

Procedure:

-

Suspend 4-amino-1-naphthalenesulfonic acid in methanol.[7]

-

Add a stoichiometric amount of sodium methoxide solution to the suspension.[7]

-

Use sonication to facilitate the reaction and achieve a complete solution.[7]

-

Evaporate the solvent to obtain the sodium salt of 4-amino-1-naphthalenesulfonic acid as a solid.[8]

-

To purify, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound from Naphthionic Acid.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 2: Suggested HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or phosphoric acid)[9] |

| Detection | UV detector at a wavelength corresponding to the absorbance maximum of this compound |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Titration

A diazotization titration using sodium nitrite (B80452) is a classical method for the quantification of aromatic primary amines. This method can be adapted for the assay of this compound.

Experimental Protocol: Diazotization Titration

-

Dissolve a precisely weighed amount of this compound in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Titrate slowly with a standardized solution of sodium nitrite.

-

Determine the endpoint potentiometrically or using an external indicator like starch-iodide paper.

Applications in Research and Industry

This compound is a crucial intermediate in the production of a wide range of azo dyes and pigments.[1][2] The amino group on the naphthalene ring can be diazotized and then coupled with various aromatic compounds to generate a chromophore.

Diagram 2: Role of this compound in Azo Dye Synthesis

Caption: The general pathway for the synthesis of azo dyes using this compound.

Toxicological Data

The toxicological profile of this compound indicates that it is of low acute toxicity. However, it is classified as a skin and eye irritant.

Table 3: Toxicological Profile of this compound

| Endpoint | Result | Source |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2) | [4] |

| 28-Day Repeated Dose Oral Toxicity (Rats) | No-Observed-Effect Level (NOEL): 300 mg/kg/day | [10] |

| Mutagenicity (Ames Test) | Not mutagenic in Salmonella typhimurium and Escherichia coli. | [10] |

| Chromosomal Aberration Test | Did not induce structural chromosomal aberrations in CHL/IU cells. | [10] |

In a study on pregnant rats, high doses of this compound (100 and 200 mg/kg/day) were associated with an increased rate of multiple resorptions and sternebral abnormalities in fetuses.[11]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[12]

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. sayverse.com.tr [sayverse.com.tr]

- 3. CAS 130-13-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H8NNaO3S | CID 23665720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. hindprakash.com [hindprakash.com]

- 7. Sodium 4-amino-1-naphthalenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. Cas 130-13-2,Sodium 4-amino-1-naphthalenesulfonate | lookchem [lookchem.com]

- 9. Separation of Sodium 1-naphthalenesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 11. 402. Amaranth (WHO Food Additives Series 8) [inchem.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Naphthionate

Introduction

Sodium 4-amino-1-naphthalenesulfonate, commonly known as Sodium Naphthionate, is a vital organic intermediate with the chemical formula C₁₀H₈NNaO₃S.[1][2] It typically appears as an off-white or grayish crystalline powder.[1][2][3] This compound is a sulfonated derivative of naphthalene (B1677914) and is highly valued for its water solubility, a property imparted by the sulfonate group, which makes it a key precursor in the synthesis of a wide range of azo dyes, pigments, and some pharmaceuticals.[2][3][4][5] Its aromatic amine structure allows for diazotization and subsequent coupling reactions, which are fundamental to the production of vibrant and stable colorants used extensively in the textile, paper, and leather industries.[2][4] This guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of this compound for researchers and professionals in chemical and drug development.

Physicochemical Properties

This compound is a stable compound under normal conditions, though it decomposes at high temperatures.[4][5] It is freely soluble in water, forming a solution with a blue fluorescence, and slightly soluble in ethanol, but insoluble in ether.[6][7]

| Property | Value | References |

| Chemical Formula | C₁₀H₈NNaO₃S | [1][2] |

| Molecular Weight | 245.23 g/mol | [2][8][9] |

| CAS Number | 130-13-2 | [1][2] |

| Appearance | Off-white, light beige to brown crystalline powder/flakes | [1][3][6] |

| Melting Point | Decomposes above 280-300 °C | [4][6][10] |

| Solubility | Freely soluble in water, slightly soluble in ethanol, insoluble in ether | [6][7] |

| Purity | Typically ≥74-75% | [1][11] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the sulfonation of 1-naphthylamine (B1663977) (alpha-naphthylamine). Several methods exist, with the choice often depending on the desired scale, purity, and available equipment. The core of the synthesis is an electrophilic aromatic substitution reaction.[3]

Common Synthesis Method: Solvent-Based Sulfonation

A widely adopted method is the liquid-phase sulfonation of 1-naphthylamine using sulfuric acid in a high-boiling point solvent, such as o-dichlorobenzene.[12] This approach offers better temperature control and homogeneity compared to older solid-phase "baking" methods.[12]

Reaction Scheme:

1-Naphthylamine + H₂SO₄ → 4-Amino-1-naphthalenesulfonic acid 4-Amino-1-naphthalenesulfonic acid + NaOH → Sodium 4-amino-1-naphthalenesulfonate + H₂O

| Parameter | Condition | References |

| Starting Material | 1-Naphthylamine | [12][13] |

| Sulfonating Agent | Sulfuric Acid (80-96%) or Sulfur Trioxide | [12][13][14] |

| Solvent | o-Dichlorobenzene | [12][13] |

| Reaction Temperature | 40 °C (Sulfonation), rising to 180-190 °C | [7][13] |

| Neutralization Agent | Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) | [12][13] |

| Neutralization pH | 7.0 - 7.5 | [13][15] |

| Typical Yield | ~90% | [12] |

Experimental Protocol: Solvent-Based Sulfonation

-

Ammonium Salt Formation: In a suitable reactor, charge 150 mL of o-dichlorobenzene, 35.8 g of 1-naphthylamine, and 1.5 g of a surfactant such as Tween 60.[12] While stirring, slowly add 33.6 g of 80% sulfuric acid.[12]

-

Transposition Sulfonation: Heat the mixture and maintain it at a controlled temperature for approximately 6 hours to complete the sulfonation process.[12]

-

Neutralization: Cool the reaction mixture to approximately 85 °C.[13] Slowly add a concentrated solution of sodium hydroxide or sodium carbonate to neutralize the newly formed 4-amino-1-naphthalenesulfonic acid to a pH of 7.0.[12][13]

-

Phase Separation: After neutralization, allow the mixture to settle. The aqueous phase containing the this compound product will separate from the organic (o-dichlorobenzene) phase.[13]

-

Isolation and Purification: Separate the aqueous phase. Concentrate the solution by evaporation to a specific gravity of about 1.21.[13] Allow the concentrate to stand at 65 °C for one hour, then cool to induce crystallization.[13]

-

Filtration and Drying: Filter the resulting precipitate. For further purification, the crude product can be suspended in water, brought to a pH of 7-8 with sodium hydroxide solution, heated to 90 °C, and then cooled.[16] The purified precipitate is filtered off, washed with a 10% sodium chloride solution to reduce the solubility of the product in the wash water, and then dried.[16]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Characterization of this compound

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H NMR, ¹³C NMR, and ²³Na NMR can be utilized.[8]

-

¹H NMR: Provides information on the number and environment of protons on the naphthalene ring system.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

²³Na NMR: Can be used to study the ionic environment of the sodium counter-ion.[17][18] The chemical shift and line width of the ²³Na signal can give insights into ion pairing and solvation.[18]

| Spectroscopic Data (¹H and ¹³C NMR) | |

| Technique | Expected Observations |

| ¹H NMR | Complex aromatic signals corresponding to the protons on the substituted naphthalene ring. |

| ¹³C NMR | Signals corresponding to the ten carbon atoms of the naphthalene ring, with shifts influenced by the amino and sulfonate substituents. |

Experimental Protocol (NMR):

-

Prepare a sample by dissolving 5-10 mg of dried this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and, if desired, ²³Na spectra using a standard NMR spectrometer.[8]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of naphthionic acid (the free acid form) is available in the NIST Chemistry WebBook.[19] The spectrum of the sodium salt will show similar characteristic peaks.

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| S=O Stretch (Sulfonate) | 1150 - 1250 and 1030 - 1080 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Experimental Protocol (FTIR):

-

Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[8]

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system. The amide conjugate of a similar naphthalenic structure shows a strong absorption band around 289 nm.[20]

| UV-Visible Spectroscopy Data | |

| λ_max | ~289 - 313 nm |

| Solvent | Water or Ethanol |

Experimental Protocol (UV-Vis):

-

Prepare a dilute solution of this compound in a UV-transparent solvent like water or ethanol.

-

Record the absorbance spectrum from approximately 200 to 800 nm using a quartz cuvette.[21]

Thermal Analysis

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.[5]

-

TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of hydrates.

-

DSC: Measures the heat flow into or out of a sample as it is heated, revealing phase transitions, melting, and decomposition events. Sodium propionate, a related sodium salt, shows multiple solid-solid phase transitions before melting.[22]

Experimental Protocol (TGA/DSC):

-

Place a small, accurately weighed amount (5-10 mg) of the sample into an appropriate TGA or DSC pan (e.g., alumina).[23]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[23][24]

-

Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

Characterization Workflow Diagram

References

- 1. This compound [acetochemindia.com]

- 2. sayverse.com.tr [sayverse.com.tr]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. CAS 130-13-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound [chemball.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C10H8NNaO3S | CID 23665720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. chembk.com [chembk.com]

- 11. hindprakash.com [hindprakash.com]

- 12. Technical Improvement on Synthesis of Sodium 1-Amino-4-Naphthalene Sulfonate by Solvent Method [finechemicals.com.cn]

- 13. Sodium 4-amino-1-naphthalenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 14. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]

- 15. Process for the manufacture of naphthylamine sulphonic acids - Patent 0000634 [data.epo.org]

- 16. US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid and 1-aminonaphthalene-7-sulphonic acid - Google Patents [patents.google.com]

- 17. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 18. scilit.com [scilit.com]

- 19. Naphthionic acid [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Naphthionate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium naphthionate, a key intermediate in the chemical and pharmaceutical industries. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its primary application in the formation of azo dyes. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, dye chemistry, and drug development.

Chemical Structure and IUPAC Name

This compound is the sodium salt of naphthionic acid. Its chemical structure consists of a naphthalene (B1677914) ring substituted with an amino group at the 4-position and a sulfonate group at the 1-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 4-aminonaphthalene-1-sulfonate [1].

The chemical structure can be represented by the following notations:

-

SMILES: C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+][1]

-

InChI: InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1[1]

-

InChIKey: JWSRMCCRAJUMLX-UHFFFAOYSA-M[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and in the design of synthetic routes.

| Property | Value | Reference(s) |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | White to grayish-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility in Water | Soluble | [3] |

| Solubility in Ethanol | Soluble in 95% ethanol | [3] |

| pKa of Naphthionic Acid | 2.81 | |

| pH (1% aqueous solution) | 6.8 | [3] |

Experimental Protocols

Synthesis of this compound from 1-Naphthylamine (B1663977)

This protocol describes the sulfonation of 1-naphthylamine followed by neutralization to yield this compound.

Materials:

-

1-Naphthylamine

-

Concentrated Sulfuric Acid

-

o-Dichlorobenzene

-

Sodium Hydroxide (B78521)

-

Tween 60 (surfactant)

Procedure:

-

A mixture of 1-naphthylamine (35.8 g) and 80% sulfuric acid (33.6 g) is subjected to ammonium (B1175870) salifying.

-

This is followed by transposition sulfonation in the presence of o-dichlorobenzene (150 mL) and Tween 60 (1.5 g) as a surfactant.

-

The sulfonation reaction is carried out for 6 hours.

-

After the reaction, the mixture is neutralized with a sodium hydroxide solution to yield sodium 1-amino-4-naphthalene sulfonate (this compound)[5].

Alternative Synthesis via Sulfonation with Sulfur Trioxide

This method utilizes sulfur trioxide for the sulfonation step.

Materials:

-

1-Naphthylamine

-

Sulfur Trioxide (SO₃)

-

o-Dichlorobenzene

-

Tetramethylbenzene

-

Sodium Hydroxide

Procedure:

-

A mixture of 1-naphthylamine (3.75 kg), o-dichlorobenzene (9 L), and tetramethylbenzene (5 L) is prepared in a reactor.

-

A gaseous mixture of SO₃ (7% by volume in dry air) is passed through the reactor at 40 °C for 50 minutes. The molar ratio of SO₃ to 1-naphthylamine should be 1.4:1.

-

After the sulfonation is complete, the reactor is heated to 190 °C for 180 minutes.

-

The mixture is then cooled to 85 °C, and water (11 L) is slowly added.

-

Solid sodium hydroxide (1.13 kg) is added to neutralize the mixture to a pH of 7.

-

The aqueous phase is separated and concentrated to yield sodium 4-amino-1-naphthalenesulfonate[6].

Visualization of Synthesis and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use as a coupling agent in the formation of an azo dye.

Caption: Workflow for the synthesis of this compound and its application in azo dye formation.

Key Applications

The primary application of this compound is as a crucial intermediate in the synthesis of azo dyes [2]. The amino group on the naphthalene ring allows for diazotization, and the resulting diazonium salt can then be coupled with various aromatic compounds to produce a wide range of colored dyes. These dyes are extensively used in the textile, leather, and paper industries[2].

The mechanism of azo dye formation involves an azo coupling reaction , which is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile, and an activated aromatic compound, such as a phenol (B47542) or another amine, serves as the nucleophile[7]. This compound itself can also act as the coupling component.

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the amino (N-H stretching), sulfonate (S=O stretching), and aromatic (C-H and C=C stretching) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule.

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to the electronic transitions within the aromatic system.

While direct spectral data is not included in this guide, it can be accessed through various chemical databases such as PubChem[1] and SpectraBase.

Safety and Handling

This compound is considered to be an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sodium 4-aminonaphthalene-1-sulfonate is a versatile and important chemical intermediate with a well-defined structure and properties. Its primary role in the synthesis of azo dyes underscores its significance in various industrial applications. This technical guide provides essential information for researchers and professionals working with this compound, from its fundamental chemical characteristics to practical synthetic protocols and applications.

References

- 1. This compound | C10H8NNaO3S | CID 23665720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sayverse.com.tr [sayverse.com.tr]

- 3. chembk.com [chembk.com]

- 4. Sodium 4-amino-1-naphthalenesulfonate | 130-13-2 [chemicalbook.com]

- 5. Technical Improvement on Synthesis of Sodium 1-Amino-4-Naphthalene Sulfonate by Solvent Method [finechemicals.com.cn]

- 6. Sodium 4-amino-1-naphthalenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility of Sodium Naphthionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as dye synthesis, pharmaceuticals, and material science, where this compound is a key intermediate.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, an ionic organic compound, is primarily dictated by the principle of "like dissolves like." Its solubility in a given solvent is dependent on factors such as the polarity of the solvent, the temperature of the system, and the presence of other solutes. The molecule possesses both a nonpolar naphthalene (B1677914) ring system and a polar sulfonate group, giving it amphiphilic characteristics that influence its solubility behavior.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility Description | Quantitative Data (at ambient temperature unless specified) | Citation(s) |

| Water | H₂O | Protic | Freely Soluble | - | [1][2][3][4] |

| 95% Ethanol | C₂H₅OH | Protic | Soluble | - | [1][2] |

| Ethanol (Absolute) | C₂H₅OH | Protic | Slightly Soluble | - | [1][2] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble | - | [1][2] |

| 1N Sodium Hydroxide (aq) | NaOH | Aqueous Base | Soluble | Minimum 200 g/L |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Gravimetric Method for Solubility Determination

This method directly measures the amount of solute dissolved in a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Desiccator

-

Glass vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the container with the filtrate to determine the mass of the solution. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent is completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried this compound. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, from the mass of the dissolved this compound and the volume or mass of the solvent used.

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable for compounds that absorb UV-Visible radiation and is particularly useful for determining the solubility of sparingly soluble substances.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the linear regression equation (y = mx + c).

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled) syringe and filter it into a clean container.

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A general experimental workflow for determining the solubility of this compound.

Factors Affecting Solubility

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of Sodium Naphthionate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for sodium naphthionate (sodium 4-aminonaphthalene-1-sulfonate). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for data acquisition, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While specific quantitative data from experimental spectra are proprietary to spectral databases, this guide provides the expected signals based on the compound's structure and data from analogous compounds. For definitive peak lists and chemical shifts, direct consultation of spectral databases such as SpectraBase is recommended.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.5 | Multiplet | 2H | Aromatic Protons (deshielded by SO₃⁻) |

| ~7.4 - 7.8 | Multiplet | 3H | Aromatic Protons |

| ~7.0 - 7.2 | Doublet | 1H | Aromatic Proton (ortho to NH₂) |

| ~4.0 - 5.0 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 - 150 | C-NH₂ |

| ~130 - 140 | C-SO₃⁻ |

| ~120 - 130 | Aromatic CH |

| ~110 - 120 | Aromatic CH |

| ~105 - 115 | Aromatic CH |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically acquired using a Potassium Bromide (KBr) pellet technique.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching (Amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1650 | Strong | N-H scissoring (bending) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C ring stretching |

| 1150 - 1250 | Strong | Asymmetric S=O stretching (Sulfonate) |

| 1030 - 1080 | Strong | Symmetric S=O stretching (Sulfonate) |

| ~1000 | Strong | S-O stretching (Sulfonate) |

| 675 - 900 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The naphthalene (B1677914) ring system in this compound gives rise to characteristic absorptions in the UV region.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~220-230 | High | Water/Ethanol | π → π* transition (Naphthalene ring) |

| ~325 | Moderate | Water/Ethanol | π → π* transition (Extended conjugation) |

Note: The position and intensity of absorption maxima can be influenced by the solvent polarity.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections describe standard protocols for NMR, IR, and UV-Vis analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.[5][6][7] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]

-

Dissolve the sample in a clean, dry vial using approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or DMSO-d₆).[6][8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[8]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any contaminants.[8]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

The instrument's magnetic field is locked onto the deuterium signal from the solvent.

-

The magnetic field homogeneity is optimized by a process called shimming.

-

Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. An internal reference standard like TMS (in organic solvents) or DSS (in D₂O) may be used for chemical shift calibration.[8]

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to eliminate moisture.[9][10]

-

In an agate mortar, grind 1-2 mg of the solid this compound sample to a very fine powder.[9][11]

-

Add approximately 200-300 mg of the dry KBr powder to the mortar.[9]

-

Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[9]

-

-

Pellet Formation :

-

Transfer a small amount of the mixture into a pellet-forming die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[9][10] This allows the KBr to fuse into a transparent or translucent pellet.

-

Slowly release the pressure and carefully disassemble the die.

-

-

Data Acquisition :

-

Mount the resulting KBr pellet in the sample holder of the FTIR spectrometer.

-

Separately, a background spectrum should be collected using a pellet made of pure KBr to correct for atmospheric and instrumental interferences.[11]

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., deionized water or ethanol).

-

From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Transfer the solution to a quartz cuvette. Ensure the cuvette is clean and free of scratches.

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Record a baseline (or "blank") spectrum using a cuvette filled with the same solvent used to prepare the sample.[12] This corrects for any absorbance from the solvent and the cuvette itself.

-

Replace the blank cuvette with the sample cuvette.

-

Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C10H8NNaO3S | CID 23665720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthylamine-4-sulfonic acid sodium salt hydrate | C10H10NNaO4S | CID 23680482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. shimadzu.com [shimadzu.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Sodium Naphthionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium naphthionate (Sodium 4-amino-1-naphthalenesulfonate) is a crucial intermediate in the synthesis of various azo dyes and has potential applications in other chemical and pharmaceutical fields.[1] An in-depth understanding of its thermal properties is paramount for ensuring safety, optimizing manufacturing processes, and guaranteeing the stability of related products. This technical guide provides a thorough analysis of the thermal stability and decomposition of this compound, consolidating available data, proposing decomposition pathways, and outlining detailed experimental protocols for its thermal analysis. While specific quantitative thermal analysis data for this compound is limited in publicly available literature, this guide draws upon information from safety data sheets, related chemical structures, and established analytical techniques to provide a robust framework for its study.

Physicochemical Properties of this compound

This compound is the sodium salt of naphthionic acid.[2] It typically appears as a white to light-yellow or grey crystalline powder and is soluble in water.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₀H₈NNaO₃S | |

| Molecular Weight | 245.23 g/mol | [4] |

| Appearance | White, off-white, pink, or grey crystalline powder | [3] |

| Melting Point | Decomposes above 280-300 °C | [5][6] |

| Solubility | Freely soluble in water, slightly soluble in ethanol | [1] |

Thermal Stability and Decomposition Overview

This compound is generally considered to have good thermal stability under normal conditions.[2] However, at elevated temperatures, it undergoes decomposition. The decomposition temperature is reported to be in the range of 280-300 °C, at which point the compound also melts.[1][5][6]

Upon combustion or thermal decomposition under fire conditions, this compound is expected to break down into hazardous products. These include:

The decomposition process for aromatic sulfonates typically initiates with the cleavage of the carbon-sulfur bond.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Thermal Analysis Data (Analogous Compound)

Specific TGA and DSC data for this compound are not widely published. However, data from a related compound, poly(sodium 4-styrenesulfonate), can provide insights into the potential thermal behavior of the sulfonate group. It is important to note that as a polymer, its decomposition will be more complex than that of the smaller this compound molecule.

A study on poly(sodium 4-styrenesulfonate) revealed a multi-step degradation process under a nitrogen atmosphere.[7]

Table 2: TGA Data for Poly(sodium 4-styrenesulfonate) - For Illustrative Purposes

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

| Stage 1 | 210 - 280 | ~5% |

| Stage 2 | 430 - 500 | ~13% |

| Stage 3 | 525 - 600 | ~8% |

| Stage 4 | >600 | ~17% |

| Residue at 900°C | - | ~59% |

Data extracted from a study on a related polymer and should be considered indicative only.[7]

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material decomposes and to quantify the mass loss at each stage.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina (B75360) or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min to provide an inert or oxidative environment, respectively.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C (or higher if decomposition is not complete) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks may correspond to melting, while exothermic peaks generally indicate decomposition. The peak temperature of an endotherm can be taken as the melting point, and the onset of an exotherm can indicate the start of decomposition. The enthalpy of transitions can be calculated by integrating the area under the respective peaks.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. CAS 130-13-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (C10H8N NaO3S) Manufacturer, Supplier, Exporter [abchemicalindustries.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemsynth.co.in [chemsynth.co.in]

- 6. chembk.com [chembk.com]

- 7. epublications.marquette.edu [epublications.marquette.edu]

Potential Antioxidant Properties of Sodium Naphthionate: A Technical Guide for Researchers

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the potential antioxidant properties of sodium naphthionate. It is important to note that while the compound has been suggested to possess antioxidant potential, comprehensive studies and quantitative data in publicly accessible literature are limited. This guide, therefore, focuses on the theoretical framework and detailed experimental protocols that can be employed to investigate these properties, drawing parallels from related naphthalenesulfonic acid derivatives where applicable.

Introduction to this compound

This compound, also known as sodium 4-amino-1-naphthalenesulfonate, is a derivative of naphthalene (B1677914).[1] It typically presents as a white to light yellow crystalline powder and is soluble in water.[1] Primarily, it is utilized as an intermediate in the manufacturing of dyes and as a reducing agent in the textile industry.[1] Its chemical structure, featuring an amino group and a sulfonic acid group on a naphthalene ring, suggests the possibility of antioxidant activity through mechanisms such as free radical scavenging and modulation of cellular antioxidant pathways.

Potential Mechanisms of Antioxidant Action

The antioxidant potential of a compound like this compound can be multifaceted, involving both direct and indirect mechanisms.

2.1 Direct Radical Scavenging: The aromatic structure and the presence of an amino group could enable this compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating radical chain reactions.

2.2 Indirect Cellular Antioxidant Effects: this compound might influence endogenous antioxidant defense systems. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[2] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.[2]

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[2] In the presence of inducers, such as electrophiles or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2]

Experimental Protocols for Assessing Antioxidant Properties

To rigorously evaluate the potential antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays should be employed.

In Vitro Chemical Assays

These assays provide a baseline understanding of the direct radical scavenging capabilities of the compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and create a series of dilutions.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.[4] A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent + DPPH) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Protocol:

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]

-

Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.700 ± 0.02 at 734 nm.[4]

-

Reaction: Add a small volume of the this compound sample to a defined volume of the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[4]

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Assays

Cellular assays provide a more biologically relevant assessment of antioxidant activity, taking into account factors like cell uptake and metabolism.

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species.[6]

Protocol:

-

Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluency.[7]

-

Loading: Wash the cells with PBS and then incubate with a solution containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound (this compound) or a standard (e.g., quercetin) for 1 hour at 37°C.[2]

-

Washing: Remove the loading solution and wash the cells with PBS.[2]

-

Oxidative Stress Induction: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the cells.[6]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a period of 1 hour at 37°C.[2]

-

Data Analysis: Calculate the area under the curve (AUC) for both control and treated cells to determine the CAA value.

To investigate if this compound enhances the endogenous antioxidant defense, the activity of key enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates after treatment with the compound. Commercially available assay kits are commonly used for these measurements.

To determine if this compound activates the Nrf2 pathway, the translocation of Nrf2 from the cytoplasm to the nucleus can be assessed using Western blotting.

Protocol:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercially available kit.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for Nrf2. Lamin B1 and GAPDH are typically used as nuclear and cytoplasmic loading controls, respectively.[8] An increase in the Nrf2 signal in the nuclear fraction would indicate activation of the pathway.[9]

Lipid Peroxidation Inhibition Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure the inhibition of lipid peroxidation.[10]

Protocol:

-

Sample Preparation: A biological sample (e.g., tissue homogenate or cell lysate) is incubated with this compound.

-

Induction of Peroxidation: Lipid peroxidation can be induced by adding agents like FeSO4 and ascorbate.

-

TBARS Reaction: The sample is then treated with a solution of thiobarbituric acid (TBA) and heated under acidic conditions.[11]

-

Measurement: The formation of a pink-colored adduct between malondialdehyde (MDA), a product of lipid peroxidation, and TBA is measured spectrophotometrically at ~532 nm.[11] A decrease in absorbance in the presence of this compound would indicate inhibition of lipid peroxidation.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in tables for clear comparison. This would include IC50 values for radical scavenging assays, CAA values, and percentage changes in enzyme activities or protein levels.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |

| DPPH Scavenging | IC50 (µM) | To be determined | Known value |

| ABTS Scavenging | TEAC (mM Trolox Eq/g) | To be determined | N/A |

Table 2: Hypothetical Cellular Antioxidant Effects of this compound

| Assay | Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |

| CAA | CAA Value (µmol QE/100 µmol) | Baseline | To be determined | To be determined |

| SOD Activity | U/mg protein | Baseline | To be determined | To be determined |

| CAT Activity | U/mg protein | Baseline | To be determined | To be determined |

| GPx Activity | U/mg protein | Baseline | To be determined | To be determined |

| Nrf2 Nuclear Level | Relative to Lamin B1 | Baseline | To be determined | To be determined |

| Lipid Peroxidation | TBARS (nmol MDA/mg protein) | Baseline | To be determined | To be determined |

Conclusion

While the chemical structure of this compound suggests potential antioxidant properties, a thorough investigation using a combination of in vitro and cell-based assays is required to substantiate these claims. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically evaluate the free-radical scavenging ability, cellular antioxidant activity, and potential for modulating key antioxidant signaling pathways of this compound. The findings from such studies will be crucial in determining its potential for applications in drug development and other fields where antioxidant properties are desirable.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. benchchem.com [benchchem.com]

Sodium naphthionate molecular weight and formula

An In-depth Technical Guide to Sodium Naphthionate

Introduction

This compound, also known as sodium 4-amino-1-naphthalenesulfonate, is a sulfonated aromatic amine salt derived from naphthalene (B1677914).[1] It is a key intermediate in the chemical industry, primarily utilized in the synthesis of azo dyes, pigments, and optical brighteners.[1][2][3] Its chemical structure, featuring both an amino group and a sulfonic acid sodium salt on a naphthalene ring, makes it highly reactive for diazotization and coupling reactions, which are fundamental processes in the manufacturing of a wide range of colorants.[2] This guide provides a comprehensive overview of its chemical and physical properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound is typically a white to off-white, pinkish, or grayish crystalline powder.[4][5][6] It is soluble in water and has a melting point reported to be above 280°C, at which it decomposes.[2][6][7][8]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈NNaO₃S | [3][4][9][10][11] |

| Molecular Weight | 245.23 g/mol | [2][3][9][12][13] |

| CAS Number | 130-13-2 | [4][9][12] |

| EC Number | 204-975-5 | [9][13] |

Synonyms and Identifiers

This compound is known by several alternative names in literature and commerce.

| Type | Identifier |

| IUPAC Name | sodium 4-aminonaphthalene-1-sulfonate |

| Common Synonyms | Sodium 4-amino-1-naphthalenesulfonate, Naphthionine, Sodium 1-naphthylamine-4-sulfonate, 4-Amino-1-naphthalenesulfonic acid sodium salt, Naphthionic Acid Sodium Salt |

| InChI | InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |

Source:[9]

Physical and Chemical Specifications

The following table outlines typical specifications for commercial grades of this compound.

| Parameter | Specification | Source(s) |

| Appearance | Off-white, pink, or grey crystalline powder | [2][4][5][6][11] |

| Purity / Assay | ≥ 75% - 98% | [2][4][5][10] |

| Melting Point | >280-300 °C (decomposes) | [2][7][8][13] |

| Solubility in Water | Soluble | [1][2][6][8][14] |

| pH (1% aqueous solution) | 6.0 - 8.5 | [2] |

| Insoluble Matter | ≤ 0.1% - 0.2% | [2][4][5] |

| Moisture Content | ≤ 1.0% (LOD) | [2] |

Applications in Research and Industry

The primary application of this compound is as a versatile intermediate in chemical synthesis.

-

Dye and Pigment Manufacturing : It is a crucial precursor for producing a variety of acidic and direct azo dyes, which are used extensively in the textile, leather, and paper industries to impart vibrant and lasting colors such as reds, oranges, and browns.[1][2][3]

-

Optical Brighteners : It serves as a starting material in the synthesis of optical brightening agents, which are used to enhance the whiteness of paper and textiles.[1][2]

-

Chemical Synthesis : Beyond dyes, it is a reactant in various industrial and research settings for coupling and diazotization reactions.[2] It can be used to prepare other chemical reagents, such as 1-bromo-4-naphthalenesulfonic acid, which is used in capillary electrophoresis for peptide detection.[13]

-

Medical Antidote : It has been cited for use as an antidote for nitrite (B80452) and iodine poisoning.[7][8][11]

The role of this compound as a foundational block in the synthesis of azo dyes is depicted in the following logical diagram.

Caption: Azo dye synthesis pathway starting from this compound.

Experimental Protocols

Detailed experimental procedures involving this compound are often proprietary or described within patent literature. Below is a generalized protocol for a sulfonation reaction using this compound as the starting material, based on procedures described in patent filings for the synthesis of specialty chemicals.[15]

Objective: Preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.

Materials:

-

This compound

-

Anhydrous sulfuric acid

-

65% Oleum (B3057394) (fuming sulfuric acid)

-

Sodium sulfate (B86663)

-

Water

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, introduce 500g of anhydrous sulfuric acid.

-

Addition of Reactants: While stirring at 40-50°C, add 245g (1 mole) of this compound followed by 35.5g of sodium sulfate. Maintain stirring for 15 minutes.

-

Sulfonation: Add 248g of 65% oleum dropwise over 30 minutes.

-

Further Reaction: Add another 35.5g of sodium sulfate and heat the mixture to 100°C.

-

Hydrolysis: After the reaction is complete, pour the mixture into 510g of water and hydrolyze at 155°C for 5 hours with continuous stirring.

-

Work-up: Upon completion of hydrolysis, add more water to precipitate the product. The mixture is then cooled, and the precipitate is filtered, washed with water, and dried to yield the final product.

The workflow for this experimental protocol can be visualized as follows.

Caption: Workflow for the synthesis of a trisulphonic acid derivative.

Safety and Handling

This compound is classified as an irritant.[9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

Handling Precautions:

-

Use in a well-ventilated area.[12]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[2][16]

-

Wash hands thoroughly after handling.[12]

Storage:

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][17]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12][17]

-

Ingestion: Rinse mouth with water and consult a physician.[12][17]

This technical guide provides a summary of the key properties and applications of this compound, intended to support professionals in research and development. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. Sodium 4-amino-1-naphthalenesulfonate [intersurfchem.net]

- 3. sayverse.com.tr [sayverse.com.tr]

- 4. abchemicalindustries.com [abchemicalindustries.com]

- 5. hindprakash.com [hindprakash.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C10H8NNaO3S | CID 23665720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Affordable Price this compound 74%, Chemical Names, Molecular Formula, Safety Summary [pravindyechem.net]

- 11. Sodium 4-amino-1-naphthalenesulfonate (1,4-Acid) CAS 130-13-2 75% Factory - Price - Hong Jin [hongjinchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 4-萘胺-1-磺酸 钠盐 水合物 technical | Sigma-Aldrich [sigmaaldrich.com]

- 14. CAS 130-13-2: this compound | CymitQuimica [cymitquimica.com]

- 15. US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid and 1-aminonaphthalene-7-sulphonic acid - Google Patents [patents.google.com]

- 16. chemsynth.co.in [chemsynth.co.in]

- 17. lobachemie.com [lobachemie.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystalline Structure of 4-Amino-1-Naphthalenesulfonic Acid Sodium Salt

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of 4-amino-1-naphthalenesulfonic acid sodium salt, a compound of significant interest to researchers, scientists, and professionals in drug development. Leveraging detailed crystallographic data, this document outlines the precise three-dimensional arrangement of atoms, offering insights into the molecule's solid-state conformation and intermolecular interactions.

Introduction

4-Amino-1-naphthalenesulfonic acid sodium salt, also known as sodium naphthionate, is a valuable intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceutical agents. A thorough understanding of its crystalline structure is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This guide summarizes the key crystallographic parameters and experimental procedures for the tetrahydrate form of the salt.

Crystallographic Data Summary

The crystalline form of 4-amino-1-naphthalenesulfonic acid sodium salt tetrahydrate has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below for clarity and ease of comparison.

Table 1: Unit Cell Parameters

| Parameter | Value[1] |

| a | 11.613 Å[1] |

| b | 12.053 Å[1] |

| c | 10.045 Å[1] |

| β | 98°48'[1] |

| Crystal System | Monoclinic [1] |

| Space Group | P2₁/c [1] |

Table 2: Selected Bond Lengths and Coordination Environment

| Atoms | Bond Length (Å)[1] |

| Mean Na-O | 2.424[1] |

| S-O | 1.454[1] |

| S-C | 1.765[1] |

| C-N | 1.411[1] |

| Mean C-C (aromatic, 4 bonds) | 1.366[1] |

| Mean C-C (aromatic, 7 bonds) | 1.420[1] |

The sodium ion is coordinated in an approximately octahedral geometry to six oxygen atoms.[1] The bond distances within the naphthalenesulfonate anion are consistent with those observed in similar aromatic sulfonic acid derivatives.[1]

Experimental Protocols

The determination of the crystalline structure of 4-amino-1-naphthalenesulfonic acid sodium salt tetrahydrate involved the following key experimental procedures.

Crystal Growth

Good quality, monoclinic prismatic crystals of the tetrahydrate salt were grown by the recrystallization of commercial-grade 4-amino-1-naphthalenesulfonic acid sodium salt from an aqueous solution.[1]

X-ray Diffraction Data Collection

Three-dimensional X-ray diffraction data were collected from a suitable single crystal.[1] The intensity data were obtained using Weissenberg photographs taken around the a, b, and c axes.[1] To capture a wide range of reflection intensities, multiple film packs with varying exposure times were utilized.[1] The intensities were estimated by visual comparison with a calibrated film strip.[1]

Structure Determination and Refinement

The approximate atomic coordinates were initially determined and subsequently refined using least-squares methods on a Pegasus computer.[1] A total of 2293 structure amplitudes were used in the final refinement, resulting in a residual index (R) of 10.1%.[1]

Visualizations

To aid in the understanding of the experimental and logical workflow, the following diagrams are provided.

Caption: Experimental workflow for the crystal structure determination.

Caption: Logical relationship from compound to structural data.

References

A Comprehensive Technical Guide to Sodium Naphthionate and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium naphthionate, a versatile chemical compound with significant applications in various industrial and scientific fields. This document consolidates information on its nomenclature, chemical properties, synthesis, and analytical methodologies. While the primary applications of this compound lie outside the direct realm of drug development as a therapeutic agent, its potential antioxidant properties and use as an intermediate in the synthesis of biologically active molecules warrant its consideration by the pharmaceutical research community.

Nomenclature and Synonyms

This compound is systematically known as sodium 4-amino-1-naphthalenesulfonate. Due to its widespread use and historical context, it is referred to by a multitude of synonyms in chemical literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier Type | Identifier |

| Sodium 4-amino-1-naphthalenesulfonate | IUPAC Name | sodium;4-aminonaphthalene-1-sulfonate[1] |

| Naphthionic acid, sodium salt | Common Name | - |

| 1-Naphthalenesulfonic acid, 4-amino-, monosodium salt | Chemical Name | - |

| 1-Naphthylamine-4-sulfonic acid sodium salt | Chemical Name | - |

| Sodium 1-aminonaphthalene-4-sulfonate | Chemical Name | - |

| 4-Aminonaphthalene-1-sulfonic acid sodium salt | Chemical Name | - |

| Naphthionine | Trivial Name | [1] |

| Sodium 1-naphthylamine-4-sulfonate | Chemical Name | [1] |

| 1,4-Naphthionic monosodium salt | Chemical Name | [1] |

| Sodium alpha-naphthylamine-4-sulfonate | Chemical Name | [1] |

| Para-Naphthionic Acid, Na Salt | Chemical Name | - |

| - | CAS Number | 130-13-2[2] |

| - | PubChem CID | 23665720[1] |

| - | EC Number | 204-975-5[1] |

| - | UNII | I33I8X596V[1] |

| - | InChI | InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1[1] |

| - | InChIKey | JWSRMCCRAJUMLX-UHFFFAOYSA-M[1] |

| - | Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+][1] |

Physicochemical Properties

This compound is the sodium salt of naphthionic acid, an aminonaphthalenesulfonic acid. It typically appears as a white to light yellow crystalline powder and is soluble in water. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈NNaO₃S | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in water | [2] |

| pKa (of parent acid) | ~3.7 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonation of 1-naphthylamine (B1663977) followed by neutralization with a sodium base. The following protocol is a representative example found in the chemical literature.

Protocol: Sulfonation of 1-Naphthylamine and Neutralization

Materials:

-

1-Naphthylamine

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Sulfonation: 1-Naphthylamine is slowly added to an equimolar amount of concentrated sulfuric acid under controlled temperature conditions, typically with cooling to prevent excessive heat generation. The mixture is then heated to promote the sulfonation reaction, leading to the formation of 4-amino-1-naphthalenesulfonic acid (naphthionic acid).

-

Neutralization: The reaction mixture containing naphthionic acid is cooled and then carefully neutralized with a solution of sodium hydroxide. The pH is adjusted to approximately 7.

-

Isolation: The resulting solution is then cooled to induce the precipitation of this compound. The precipitate is collected by filtration, washed with cold water or a saturated sodium chloride solution to remove impurities, and then dried.

Quantitative Analysis

Exemplary HPLC Method for Naphthalenesulfonic Acids:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The use of an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, can improve peak shape and retention for these anionic compounds.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 220-250 nm).

-

Quantification: Quantification is achieved by creating a calibration curve with a series of external standards of known concentrations.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research directly investigating the role of this compound in specific biological signaling pathways relevant to drug development. While some sources mention its "potential antioxidant properties," these claims are not substantiated with detailed mechanistic studies or identification of the cellular pathways it may modulate.

The antioxidant potential of aminonaphthalenesulfonic acids, in general, could theoretically involve mechanisms such as:

-

Direct Radical Scavenging: The amino group on the naphthalene (B1677914) ring could potentially donate a hydrogen atom to neutralize free radicals.

-

Metal Ion Chelation: The sulfonic acid group might participate in chelating pro-oxidant metal ions.

However, without experimental evidence, these remain speculative. No studies were identified that link this compound to key antioxidant signaling pathways such as the Nrf2-Keap1 pathway or its influence on antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase.

The primary focus of research on this compound has been its application as a crucial intermediate in the synthesis of azo dyes. Its utility in the pharmaceutical field appears to be limited to its role as a starting material or intermediate for the synthesis of more complex molecules that may possess biological activity.

Logical Relationships and Workflows

To illustrate the context of this compound in chemical synthesis, the following diagram outlines its position as an intermediate.

Caption: Synthetic pathway from naphthalene to azo dyes, highlighting the role of this compound as a key intermediate.

Conclusion

This compound is a well-established chemical compound with a rich history in the dye manufacturing industry. Its chemical identity is well-defined, with numerous synonyms in use. While its synthesis and basic properties are documented, there is a notable absence of in-depth research into its biological activities and potential roles in cellular signaling pathways. For drug development professionals, the current value of this compound lies primarily in its capacity as a versatile chemical intermediate for the synthesis of novel compounds, rather than as a direct therapeutic agent. Future research could explore its potential antioxidant properties in more detail to determine if it has any direct biological effects worthy of further investigation in a pharmaceutical context. Until then, its role remains firmly in the realm of industrial and synthetic chemistry.

References

Physical and chemical properties of Naphthionic Acid Sodium Salt

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Naphthionate

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium 4-amino-1-naphthalenesulfonate, commonly known as Naphthionic Acid Sodium Salt or this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

This compound is the sodium salt of naphthionic acid (4-amino-1-naphthalenesulfonic acid).[1] It is a key intermediate in the synthesis of various azo dyes.[2][3]

| Identifier | Value |

| IUPAC Name | sodium;4-aminonaphthalene-1-sulfonate[4] |

| Common Names | Naphthionic Acid Sodium Salt, this compound, Sodium 4-amino-1-naphthalenesulfonate[1][4] |

| CAS Number | 130-13-2[1][4] |

| Parent Acid CAS | 84-86-6 (Naphthionic Acid)[2][5] |

| Molecular Formula | C₁₀H₈NNaO₃S[4] |

| Molecular Weight | 245.23 g/mol [4] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+][4] |

Physical Properties

This compound typically appears as a white to off-white or light-yellow crystalline powder.[1][6][7] The anhydrous form is known to lose water at 100°C.[6] Aqueous solutions of the salt are noted to have a distinct blue fluorescence.[2][6]